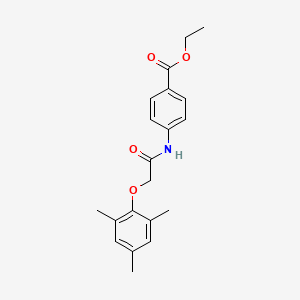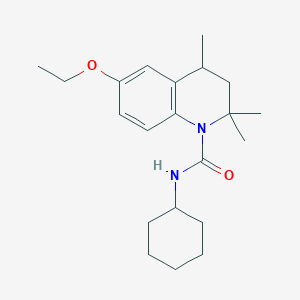
2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine, also known by its chemical structure C₁₇H₁₃ClN₂O, is a heterocyclic organic compound. Its structure consists of a quinazoline core with a substituted phenyl group at position 2 and a methoxyphenyl group at position 3. Quinazolin-4-amines have attracted attention due to their diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2-amino-3-methoxybenzoic acid with 2-chloroaniline, followed by cyclization to form the quinazolinone ring. The reaction typically occurs under acidic conditions.
Industrial Production: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in the laboratory using the methods mentioned above. Researchers and pharmaceutical companies may produce it for specific research purposes or drug development.
化学反应分析
Reactivity: 2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction of the quinazolinone ring can yield different derivatives.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Various halogenating agents (e.g., bromine, chlorine) can introduce substituents.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction may yield this compound derivatives with altered properties.
科学研究应用
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for other molecules.
Biology and Medicine:Anticancer Properties: Quinazolin-4-amines exhibit antiproliferative activity against cancer cells.
Kinase Inhibitors: Some derivatives act as kinase inhibitors, targeting specific signaling pathways.
Anti-inflammatory Effects: Certain quinazolinones show anti-inflammatory potential.
Industry: While not widely used in industry, its derivatives may find applications in drug discovery and development.
作用机制
The exact mechanism of action remains an active area of research. its effects likely involve interactions with cellular targets, such as kinases or enzymes, modulating signaling pathways related to cell growth, inflammation, or apoptosis.
相似化合物的比较
2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine shares structural features with other quinazolin-4-amines. its unique substituents and reactivity set it apart. Similar compounds include other quinazolinones and related heterocycles.
属性
分子式 |
C21H16ClN3O |
|---|---|
分子量 |
361.8 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16ClN3O/c1-26-15-8-6-7-14(13-15)23-21-17-10-3-5-12-19(17)24-20(25-21)16-9-2-4-11-18(16)22/h2-13H,1H3,(H,23,24,25) |
InChI 键 |
SRKILELQAJMGPB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B11654108.png)
![[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetonitrile](/img/structure/B11654131.png)


![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11654141.png)
![(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654146.png)
![Ethyl 4-[(benzylamino)sulfonyl]phenylcarbamate](/img/structure/B11654155.png)
![N-benzyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]furan-2-carboxamide](/img/structure/B11654167.png)
![3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B11654171.png)

![3-chloro-1-(2,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11654182.png)
![3-(4-methoxyphenyl)-11-phenyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11654185.png)
![butyl 4-({(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate](/img/structure/B11654191.png)
![2-{[(4Z)-3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate](/img/structure/B11654199.png)
